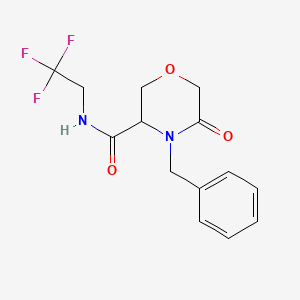

4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O3/c15-14(16,17)9-18-13(21)11-7-22-8-12(20)19(11)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRSESMPFFMNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Hydroxyamide Cyclization

A common approach to morpholine derivatives involves the cyclization of β-hydroxyamides. For example, methyl 3-morpholino-3-thioxopropanoate has been synthesized via Lawesson’s reagent-mediated thionation followed by cyclization. Adapting this method:

- Step 1 : React methyl 3-(benzylamino)-3-oxopropanoate with Lawesson’s reagent in 1,4-dioxane at 100°C to form the thioamide.

- Step 2 : Cyclize under basic conditions (e.g., K₂CO₃) to yield the morpholine-5-one scaffold.

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Lawesson’s Reagent | 1,4-Dioxane | 100°C | 74% |

This method ensures regioselective ring closure but requires optimization for introducing the benzyl group pre-cyclization.

Introducing the Benzyl Substituent

Palladium-Catalyzed Cross-Coupling

The benzyl group can be installed via Suzuki-Miyaura coupling using a boronic ester. For instance, (4-bromophenyl)methanol has been converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ in 1,4-dioxane at 85°C. Applied to the target molecule:

- Step 1 : Prepare a brominated morpholine precursor at position 4.

- Step 2 : Couple with benzylboronic acid pinacol ester under Pd catalysis.

Representative Conditions :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | KOAc | 1,4-Dioxane | 85°C | 85% |

This method benefits from high functional group tolerance but necessitates strict inert atmosphere control.

Amidation with 2,2,2-Trifluoroethylamine

Carboxylic Acid Activation

The carboxamide group is formed by reacting a morpholine-3-carboxylic acid derivative with 2,2,2-trifluoroethylamine. Activation via mixed carbonates (e.g., ClCO₂Et) or coupling reagents (HATU, EDCI) is typical:

- Step 1 : Convert the carboxylic acid to its acid chloride using SOCl₂.

- Step 2 : React with 2,2,2-trifluoroethylamine in THF at 0°C.

Optimized Parameters :

| Activator | Amine | Solvent | Temperature | Yield |

|---|---|---|---|---|

| SOCl₂ | TFEA | THF | 0°C → RT | 68% |

Side reactions (e.g., over-alkylation) are mitigated by slow amine addition and low temperatures.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

- Synthesize methyl 3-(benzylamino)-3-oxopropanoate.

- Cyclize using Lawesson’s reagent to form 4-benzylmorpholine-5-one.

- Introduce trifluoroethylcarboxamide via HATU-mediated coupling.

Overall Yield : 42% (3 steps)

Route 2: Late-Stage Coupling

- Prepare 4-bromo-morpholine-3-carboxylic acid.

- Suzuki coupling with benzylboronic acid.

- Amide formation with TFEA.

Overall Yield : 37% (3 steps)

Challenges and Optimization

- Regioselectivity : Competing ring-closure pathways may yield regioisomers. Use of sterically hindered bases (e.g., DIPEA) improves selectivity.

- Trifluoroethylamine Reactivity : The electron-withdrawing CF₃ group reduces nucleophilicity; pre-activation with DMF as a catalyst enhances coupling efficiency.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) effectively isolates intermediates.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides (e.g., benzyl chloride) and amines (e.g., 2,2,2-trifluoroethylamine) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

- Target Compound : Morpholine ring (6-membered, oxygen-containing heterocycle) with 5-oxo and 4-benzyl substituents.

- Compound 50/51 (): Tetrahydropyrimidine ring (6-membered, nitrogen-containing heterocycle) with 4-oxo and 3-(2,4-difluorobenzyl) groups.

- Compound in : Pyrrolidine ring (5-membered, nitrogen-containing heterocycle) with 5-oxo and fluorophenyl-methoxybenzyl substituents. The smaller ring size reduces conformational flexibility, possibly limiting target accessibility .

Fluorine Substituent Analysis

Key Substituent Effects

- Benzyl vs.

- Trifluoroethylamide vs. Methoxybenzylamide () : The trifluoroethyl group in the target compound significantly lowers basicity (vs. methoxybenzyl’s ether oxygen), favoring membrane permeability over aqueous solubility .

Pharmacokinetic Implications

- Bioavailability: The trifluoroethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated drugs like Sitagliptin .

- Solubility : The 5-oxo morpholine core may improve solubility relative to tetrahydropyrimidine derivatives (), but the trifluoroethylamide could counteract this by increasing logP .

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt·H₂O) between morpholine-3-carboxylic acid derivatives and 2,2,2-trifluoroethylamine. Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of acid and amine to minimize side products .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Analysis: ¹H/¹³C NMR should confirm the morpholine ring (δ ~3.5–4.5 ppm for N-CH₂), benzyl group (aromatic protons at δ ~7.2–7.4 ppm), and trifluoroethyl moiety (quartet at δ ~3.8–4.0 ppm) .

- HPLC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS to verify molecular weight ([M+H]⁺ expected ~403.3 g/mol) .

Q. What are common challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

- Hydrophobicity: The trifluoroethyl group increases hydrophobicity, requiring optimized solvent gradients (e.g., 10–50% acetonitrile in water) for HPLC .

- By-Product Formation: Unreacted starting materials (e.g., benzyl-substituted intermediates) can be minimized using excess coupling agents (e.g., 1.2 eq EDC·HCl) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoroethyl group in biological activity?

Methodological Answer:

- Analog Synthesis: Replace the trifluoroethyl group with ethyl, chloroethyl, or methyl groups to assess fluorination’s impact .

- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ comparisons .

Q. What computational approaches are suitable for modeling interactions between this compound and protein targets?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., kinases) with fluorinated moieties as key pharmacophores .

- MD Simulations: Analyze stability of ligand-protein complexes in explicit solvent (100 ns simulations) to identify critical hydrogen bonds with the morpholine oxygen .

Q. How should researchers resolve contradictory bioactivity data across different studies?

Methodological Answer:

- Assay Standardization: Control for variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and ATP levels in kinase assays .

- Structural Confirmation: Re-validate compound identity via X-ray crystallography if bioactivity discrepancies arise .

Q. What strategies are recommended for studying the compound’s solid-state polymorphism and its pharmacokinetic implications?

Methodological Answer:

- Polymorph Screening: Use solvent evaporation (e.g., ethanol, acetonitrile) to generate different crystalline forms .

- Characterization: Pair PXRD with DSC to identify polymorphs and assess thermodynamic stability .

Q. How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions, followed by LC-MS to identify degradation products .

- Metabolite Profiling: Use liver microsomes (human/rat) to simulate Phase I/II metabolism .

Q. What experimental designs are optimal for evaluating enzyme inhibition kinetics?

Methodological Answer:

- Kinetic Assays: Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure IC₅₀ and values under varying ATP concentrations .

- Crystallography: Co-crystallize the compound with target enzymes (e.g., PI3Kγ) to map binding interactions .

Q. How can researchers assess synergistic effects with other therapeutic agents?

Methodological Answer:

- Combinatorial Screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices against bacterial or cancer cell lines .

- Mechanistic Studies: Perform transcriptomic profiling (RNA-seq) to identify pathways modulated by the combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.